molecular formula C10H9F4NO2 B13777493 3,3,3-Trifluoro-N-(3-fluoro-4-methoxyphenyl)propanamide CAS No. 919486-92-3

3,3,3-Trifluoro-N-(3-fluoro-4-methoxyphenyl)propanamide

Cat. No.: B13777493
CAS No.: 919486-92-3
M. Wt: 251.18 g/mol
InChI Key: WKSIETTVFSZWKP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3,3-Trifluoro-N-(3-fluoro-4-methoxyphenyl)propanamide typically involves the reaction of 3-fluoro-4-methoxyaniline with 3,3,3-trifluoropropanoic acid. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the formation of the amide bond .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 3,3,3-Trifluoro-N-(3-fluoro-4-methoxyphenyl)propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction can lead to the formation of alcohols or ketones .

Mechanism of Action

The mechanism by which 3,3,3-Trifluoro-N-(3-fluoro-4-methoxyphenyl)propanamide exerts its effects involves interactions with specific molecular targets. The trifluoromethyl and fluoro groups enhance its binding affinity to certain enzymes or receptors, potentially modulating their activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, 3,3,3-Trifluoro-N-(3-fluoro-4-methoxyphenyl)propanamide is unique due to the presence of both trifluoromethyl and fluoro groups, which impart distinct chemical and physical properties. These features can enhance its reactivity and stability, making it more suitable for specific applications in research and industry .

Properties

CAS No.

919486-92-3

Molecular Formula

C10H9F4NO2

Molecular Weight

251.18 g/mol

IUPAC Name

3,3,3-trifluoro-N-(3-fluoro-4-methoxyphenyl)propanamide

InChI

InChI=1S/C10H9F4NO2/c1-17-8-3-2-6(4-7(8)11)15-9(16)5-10(12,13)14/h2-4H,5H2,1H3,(H,15,16)

InChI Key

WKSIETTVFSZWKP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CC(F)(F)F)F

Origin of Product

United States

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